Welcome to the BenchChem Online Store!
molecular formula C5H7N3 B123231 2,6-Diaminopyridine CAS No. 141-86-6

2,6-Diaminopyridine

Cat. No. B123231
M. Wt: 109.13 g/mol
InChI Key: VHNQIURBCCNWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06605634B2

Procedure details

1-(4-Fluorophenyl)-2-t-butyldimethylsiloxy-2-(4-pyridyl)ethanone (16) (3.45 g, 10.0 mmol), 2,6-diaminopyridine (1.09 g, 10.0 mmol), p-toluenesulfonic acid monohydrate (13.3 g, 70.0 mmol), and xylene (140 mL) were warmed to 60° C. under argon (note: all condensation reactions of this type were conducted behind an explosion shield). After 1 h at 60° C., the reaction was warmed to 135° C. for 3 h. After allowing the reaction to cool to 23° C., the top layer of xylene and p-toluenesulfonic acid was decanted from the bottom layer of gummy product residue. The lower product layer was partitioned between saturated bicarbonate (100 mL), and ethyl acetate (250 mL). The ethyl acetate layer was washed with brine (1×100 mL), and dried (Na2SO4). After concentration in vacuo, the residue was purified by applying flash chromatography (2 liters of ethyl acetate:hexane 7:3 followed by 100% ethyl acetate) to afford the cleanly separated regioisomer (17): Mass Spectrum (CI) 305 (MH+).
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH:9](O[Si](C(C)(C)C)(C)C)[C:10]2[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=2)=[CH:4][CH:3]=1.[NH2:25][C:26]1[CH:31]=[CH:30][CH:29]=[C:28]([NH2:32])[N:27]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C(C)=CC=CC=1>[NH2:32][C:28]1[N:27]=[C:26]2[C:31]([C:9]([C:10]3[CH:11]=[CH:12][N:13]=[CH:14][CH:15]=3)=[C:8]([C:5]3[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=3)[NH:25]2)=[CH:30][CH:29]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.45 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C(C1=CC=NC=C1)O[Si](C)(C)C(C)(C)C)=O
Name
Quantity
1.09 g
Type
reactant
Smiles
NC1=NC(=CC=C1)N
Name
Quantity
13.3 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
140 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
all condensation reactions of this type
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 23° C.
CUSTOM
Type
CUSTOM
Details
the top layer of xylene and p-toluenesulfonic acid was decanted from the bottom layer of gummy product residue
CUSTOM
Type
CUSTOM
Details
The lower product layer was partitioned between saturated bicarbonate (100 mL), and ethyl acetate (250 mL)
WASH
Type
WASH
Details
The ethyl acetate layer was washed with brine (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
After concentration in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC=C2C(=C(NC2=N1)C1=CC=C(C=C1)F)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.